molecular formula C21H22FN3O2S B2940350 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide CAS No. 877633-18-6

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2940350
CAS No.: 877633-18-6
M. Wt: 399.48
InChI Key: QCOMHLXUCMKTKK-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a structurally complex molecule featuring three key motifs:

  • A thiophene-2-carboxamide core.
  • A piperazine ring substituted with a 2-fluorophenyl group.
  • A furan-2-yl moiety attached to an ethyl chain.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c22-16-5-1-2-6-17(16)24-9-11-25(12-10-24)18(19-7-3-13-27-19)15-23-21(26)20-8-4-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOMHLXUCMKTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330636
Record name N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

54.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877633-18-6
Record name N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring, a furan moiety, and a thiophene carboxamide group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H23FN3O3SC_{20}H_{23}F_{N_3}O_3S, with a molecular weight of approximately 385.48 g/mol. The structure can be represented as follows:

N 2 4 2 fluorophenyl piperazin 1 yl 2 furan 2 yl ethyl thiophene 2 carboxamide\text{N 2 4 2 fluorophenyl piperazin 1 yl 2 furan 2 yl ethyl thiophene 2 carboxamide}

Key Physical Properties

PropertyValue
Molecular Weight385.48 g/mol
LogP1.577
Polar Surface Area52.58 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Anticancer Activity:

  • Studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 by increasing p53 expression and activating caspase pathways .
  • Molecular docking studies suggest that these compounds may interact with specific receptors, similar to known anticancer agents like Tamoxifen .

2. Neuropharmacological Effects:

  • The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, particularly as inhibitors of monoamine oxidases (MAOs), which are crucial in regulating mood and anxiety .
  • Compounds with similar structures have demonstrated selective inhibition profiles against MAO-B, indicating their potential as antidepressants or anxiolytics .

3. Enzyme Inhibition:

  • The compound's structure may allow it to act as an inhibitor for various enzymes, including carbonic anhydrases (CAs), which are implicated in cancer progression .
  • In vitro studies have shown that modifications to the furan and thiophene moieties can enhance enzyme inhibition potency, suggesting avenues for further development .

Case Studies and Research Findings

Case Study 1: Anticancer Mechanism
A study evaluated the effects of related thiophene derivatives on MCF-7 breast cancer cells. The results indicated that these compounds significantly increased apoptosis markers and inhibited cell proliferation at sub-micromolar concentrations.

Case Study 2: Neuropharmacological Screening
In a screening of various piperazine derivatives, one compound demonstrated an IC50 value of 0.51 μM against MAO-B, suggesting its potential use as a therapeutic agent for mood disorders.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields thiophene-2-carboxylic acid and the corresponding amine (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine).

  • Basic Hydrolysis : Requires prolonged heating (e.g., NaOH/EtOH, 12 h at 80°C) due to steric hindrance from the furan-piperazine substituents.

Functionalization of the Piperazine Ring

The piperazine nitrogen participates in alkylation/acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 60°C to form quaternary ammonium salts, enhancing solubility .

  • Acylation : Acetyl chloride in pyridine modifies the piperazine nitrogen, producing acetylated derivatives for pharmacological screening.

Table 2: Piperazine Ring Modifications

Reaction TypeReagents/ConditionsProduct ApplicationSource
AlkylationMethyl iodide, THF, 60°CImproved bioavailability
AcylationAcetyl chloride, pyridine, RTSAR studies

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective substitution:

  • Bromination : NBS in DMF introduces bromine at the 5-position, enabling Suzuki-Miyaura cross-coupling for structural diversification .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the 4-position, generating nitro derivatives for redox studies .

Furan Ring Reactivity

The furan moiety participates in:

  • Diels-Alder Reactions : Reacts with maleic anhydride at 110°C to form bicyclic adducts, confirmed by X-ray crystallography .

  • Oxidation : MnO₂ oxidizes the furan to a γ-lactone under anhydrous conditions, altering electronic properties .

Structural Influence on Reactivity

  • Conformational Effects : The non-planar twist between the piperazine and thiophene rings (C7—N1—C6—C1 torsion angle: −70°) sterically hinders nucleophilic attacks.

  • Electronic Effects : Electron-withdrawing fluorine on the phenyl group deactivates the piperazine ring, slowing SN2 reactions .

Mechanistic Insights from Computational Studies

  • DFT Calculations : The amide C=O bond (1.23 Å) exhibits partial double-bond character, reducing rotational freedom and stabilizing transition states during hydrolysis .

  • MD Simulations : Hydrophobic interactions dominate receptor binding, with minimal H-bonding contributions from the thiophene ring .

Reaction Optimization Challenges

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve yields in alkylation by stabilizing charged intermediates.

  • Temperature Control : Exceeding 80°C during acylation leads to furan ring decomposition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Modifications

Table 1: Substituent Variations on the Piperazine Ring
Compound Name Piperazine Substituent Key Structural Differences Reference
Target Compound 2-Fluorophenyl Ethyl linker with furan-2-yl and thiophene carboxamide -
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide 4-Chlorophenyl No furan-2-yl substituent
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide 2-Methoxyphenyl Sulfonyl linker instead of ethyl chain
N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride 6-Methoxybenzo[d]thiazol-2-yl Furan carboxamide instead of thiophene

Key Observations :

  • The 2-fluorophenyl group on the target compound may enhance lipophilicity and receptor binding compared to electron-withdrawing groups like 4-chlorophenyl .

Role of Heterocyclic Rings (Thiophene vs. Furan)

Table 2: Thiophene and Furan Carboxamide Comparisons
Compound Name Heterocycle Dihedral Angle (Aromatic Rings) Biological Implications Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 13.53° (thiophene-phenyl) Enhanced π-π stacking
N-(2-Nitrophenyl)furan-2-carboxamide Furan 9.71° (furan-phenyl) Reduced steric hindrance
Target Compound Thiophene + Furan Not reported Potential dual binding effects -

Key Observations :

  • Thiophene rings exhibit larger dihedral angles with adjacent aromatic systems compared to furan, influencing molecular packing and receptor interactions .
  • The coexistence of thiophene and furan in the target compound may confer unique electronic properties, balancing lipophilicity and hydrogen-bonding capacity.
Pharmacological Profiles:
  • Piperazine derivatives (e.g., phenothiazine carboxamides in ) often target dopamine or serotonin receptors, suggesting CNS activity. The 2-fluorophenyl group in the target compound could modulate selectivity for specific GPCR subtypes.
  • Thiophene carboxamides (e.g., in ) are explored for antibacterial activity, though the target compound’s furan substitution may redirect its biological profile.

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